molecular formula C16H14N2O3S B12898150 Benzenesulfonamide, 4-(2-methyl-4-phenyl-5-oxazolyl)- CAS No. 93014-16-5

Benzenesulfonamide, 4-(2-methyl-4-phenyl-5-oxazolyl)-

Cat. No.: B12898150
CAS No.: 93014-16-5
M. Wt: 314.4 g/mol
InChI Key: RBIMSEGCQFORTH-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide is a compound that has garnered attention in the fields of chemistry and pharmacology. It is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. The compound’s structure consists of a benzenesulfonamide moiety attached to a 2-methyl-4-phenyloxazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide can be achieved through multiple routes. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the target compound .

Another method combines the cyclization and sulfochlorination steps in a one-pot reaction, reducing the number of stages and the amount of acidic waste generated .

Industrial Production Methods

Industrial production of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide typically follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of human carbonic anhydrase II, the compound binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can reduce intraocular pressure, making it useful for glaucoma treatment . Additionally, the compound’s sulfonamide group interacts with residues in the enzyme’s substrate cavity, enhancing its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit human carbonic anhydrase II with high affinity sets it apart from other similar compounds .

Properties

CAS No.

93014-16-5

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

4-(2-methyl-4-phenyl-1,3-oxazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C16H14N2O3S/c1-11-18-15(12-5-3-2-4-6-12)16(21-11)13-7-9-14(10-8-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20)

InChI Key

RBIMSEGCQFORTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3

Origin of Product

United States

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